Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate
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Overview
Description
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the use of acid chlorides or anhydrides in the presence of a base to facilitate the reaction. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoate
- Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylpentanoate
Uniqueness
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a tert-butyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where steric hindrance and stability are important considerations .
Properties
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)6(7(11)13-4)10-8(12)14-5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVABOCTUCGAPH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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